7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Overview
Description
“7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” is a compound with the molecular formula C7H5BrN2. It is a solid substance with a molecular weight of 197.03 . This compound is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
There are several synthetic routes for pyrrolopyridine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of these synthetic processes can be as high as 76% .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Pyrrolopyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs . They can also be functionalized to form multidentate agents .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its ATR-FTIR peaks are at 3047 cm-1 (=C–H, Stretch), 1661 cm-1 (C=O, Stretch), 1561 cm-1 (C=C, Stretch), 1418 cm-1 (C–H, Band), 1242 cm-1 (C–N, Stretch), and 788 cm-1 (C–Cl, Stretch) .Scientific Research Applications
Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
- Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have shown a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
- Field : Cancer Therapy
- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . Targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The specific methods of synthesis for these derivatives were not detailed in the source .
- Results : Among the series, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Field : Endocrinology
- Application Summary : Compounds similar to “7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” may be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application : The specific methods of application for these derivatives were not detailed in the source .
- Results : The compounds were found to be effective in reducing blood glucose .
Pain Management
- Field : Pain Management
- Application Summary : Compounds similar to “7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” may be used in pain management, specifically for patients suffering from idiopathic and chronic pain .
- Methods of Application : The specific methods of application for these derivatives were not detailed in the source .
- Results : The compounds were found to be effective in managing pain .
Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
- Field : Organic Chemistry
- Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
- Methods of Application : The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst .
- Results : This method provided the desired products with moderate to good yields .
FGFR Inhibitors
- Field : Cancer Therapy
- Application Summary : A series of 1H-pyrrolo [2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .
- Methods of Application : The specific methods of synthesis for these derivatives were not detailed in the source .
- Results : Among the series, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .
Safety And Hazards
properties
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPJRLQVLHIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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